(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
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Overview
Description
(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one is a chemical compound with a unique structure that includes a five-membered ring with hydroxyl and hydroxymethyl groups. This compound is significant in various biochemical processes and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable sugar derivative.
Oxidation: The hydroxyl group at the 4-position is oxidized to form a ketone intermediate.
Reduction: The ketone is then reduced to form the desired hydroxyl group at the 4-position.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes.
Substitution Products: Halogenated derivatives, ethers.
Scientific Research Applications
(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Plays a role in metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Signal Transduction: Participates in signal transduction pathways by acting as a secondary messenger.
Metabolic Regulation: Involved in the regulation of metabolic processes by modulating enzyme activity.
Comparison with Similar Compounds
- (3S,4R,5S)-3,4-diamino-5-(hydroxymethyl)oxolan-2-one
- 5-hydroxy-3-{[(2S,3R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxolan-2-yl]oxy}-2-(4-hydroxyphenyl)-7-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one
Uniqueness:
- Structural Differences: The presence of specific hydroxyl and hydroxymethyl groups at defined positions.
- Reactivity: Unique reactivity patterns due to the specific arrangement of functional groups.
- Applications: Distinct applications in various fields due to its unique properties.
This detailed overview provides a comprehensive understanding of (4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C5H8O4 |
---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O4/c6-2-4-3(7)1-5(8)9-4/h3-4,6-7H,1-2H2/t3-,4+/m1/s1 |
InChI Key |
YIXDEYPPAGPYDP-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](OC1=O)CO)O |
SMILES |
C1C(C(OC1=O)CO)O |
Canonical SMILES |
C1C(C(OC1=O)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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